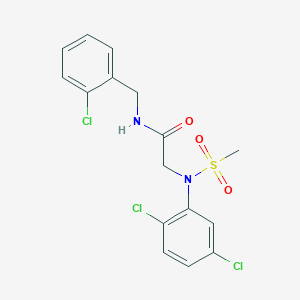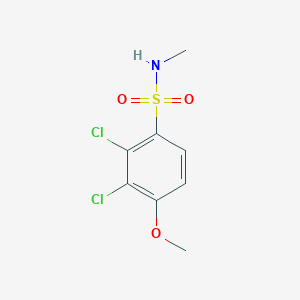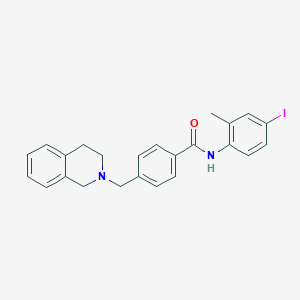![molecular formula C14H22N2O4S B296848 N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)
N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide, commonly known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune responses. BMS-986165 is a promising drug candidate for the treatment of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
BMS-986165 selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 prevents the downstream activation of STAT proteins, which are involved in the inflammatory response. This results in a reduction in the production of pro-inflammatory cytokines and a decrease in immune cell activation.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to effectively reduce disease severity in several autoimmune disease models, including psoriasis, lupus, and inflammatory bowel disease. BMS-986165 has also been shown to reduce inflammation and improve clinical outcomes in models of graft-versus-host disease and multiple sclerosis. These effects are likely due to the inhibition of pro-inflammatory cytokine production and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 is a promising drug candidate for the treatment of autoimmune diseases. Its selective inhibition of the TYK2 enzyme offers a unique mechanism of action that may provide superior efficacy and safety compared to currently available therapies. However, as with all drug candidates, there are limitations to its use in lab experiments. For example, BMS-986165 may have off-target effects that could affect the interpretation of experimental results. Additionally, the optimal dosing and administration of BMS-986165 may vary depending on the disease being treated and the patient population.
Orientations Futures
There are several potential future directions for the study of BMS-986165. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of various autoimmune diseases. Additionally, further preclinical studies may be needed to fully elucidate the mechanism of action of BMS-986165 and its potential off-target effects. Other potential future directions include the evaluation of BMS-986165 in combination with other therapies and the exploration of its potential use in other disease areas, such as cancer.
Méthodes De Synthèse
The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methoxy(methylsulfonyl)aniline with butyl bromide to form N-butyl-4-methoxy(methylsulfonyl)aniline. This intermediate is then reacted with ethyl chloroacetate to form N-butyl-2-(4-methoxy(methylsulfonyl)anilino)acetate, which is subsequently hydrolyzed to form BMS-986165.
Applications De Recherche Scientifique
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. In these models, BMS-986165 has been shown to effectively reduce disease severity and improve clinical outcomes. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of BMS-986165 in humans.
Propriétés
Formule moléculaire |
C14H22N2O4S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-butyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C14H22N2O4S/c1-4-5-10-15-14(17)11-16(21(3,18)19)12-6-8-13(20-2)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
Clé InChI |
JXCCMJDGXWUWBK-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
SMILES canonique |
CCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296765.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296769.png)
![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)
![3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B296771.png)

![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296774.png)
![N-(sec-butyl)-2-[({[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetyl)amino]benzamide](/img/structure/B296775.png)

![N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B296777.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide](/img/structure/B296778.png)
![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296783.png)

![N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296786.png)